1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline
Description
Properties
CAS No. |
919513-44-3 |
|---|---|
Molecular Formula |
C13H19ClSi |
Molecular Weight |
238.83 g/mol |
IUPAC Name |
1-tert-butyl-1-chloro-3,4-dihydro-2H-1-benzosiline |
InChI |
InChI=1S/C13H19ClSi/c1-13(2,3)15(14)10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI Key |
NXOUKAVTEVBRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(CCCC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination
- Chlorine gas or thionyl chloride
- Inert atmosphere (e.g., nitrogen)
- Temperature control (typically at low temperatures to minimize side reactions)
$$
\text{C}{10}\text{H}{13}\text{N} + \text{Cl}2 \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}\text{N} + \text{HCl}
$$
The yield from this method can vary significantly based on reaction conditions but typically ranges from 60% to 80%. Purity can be confirmed through GC-MS analysis.
Substitution Reactions
- tert-butyl chloride
- Benzene derivative (e.g., bromobenzene)
- Catalyst: Aluminum chloride
$$
\text{C}{10}\text{H}{13}\text{Br} + \text{C}4\text{H}9\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}_{12}\text{Cl}\text{N} + \text{HBr}
$$
This method generally offers higher yields (up to 90%) due to the efficiency of the substitution process.
Grignard Reagent Approach
- tert-butyl bromide
- Carbonyl compound (e.g., cyclohexanone)
- Dry ether as solvent
$$
\text{C}4\text{H}9\text{Br} + \text{C}6\text{H}{10}\text{O} \rightarrow \text{C}{10}\text{H}{13}\text{N}
$$
The Grignard method is more complex but can yield high purity products (over 95%) if performed under strictly anhydrous conditions.
| Method | Typical Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Direct Chlorination | 60 - 80 | Variable | Sensitive to conditions |
| Substitution Reactions | Up to 90 | High | Efficient with proper catalyst |
| Grignard Reagent Approach | High | >95 | Requires anhydrous conditions |
The preparation of 1-tert-butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline can be achieved through various methods, each with its advantages and challenges. The choice of method depends on the desired yield, purity requirements, and available reagents. Future research may focus on optimizing these methods further or developing novel synthetic routes that improve efficiency or reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes or other reduced silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. These reactions often require acidic or basic conditions to proceed efficiently.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include tert-butyl-substituted silanols, siloxanes, and other organosilicon compounds.
Oxidation Reactions: Products include silanols, siloxanes, and other oxidized silicon species.
Reduction Reactions: Products include silanes and other reduced silicon-containing compounds.
Scientific Research Applications
1-tert-Butyl-1-chloro
Biological Activity
1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline (CAS No. 919513-44-3) is a compound with significant potential in biological research. Its unique structural features contribute to its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClSi
- Molecular Weight : 238.83 g/mol
- IUPAC Name : 1-tert-butyl-1-chloro-3,4-dihydro-2H-1-benzosiline
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits properties that may influence several biological pathways:
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro tests indicate effectiveness against certain bacterial strains.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, possibly affecting pathways related to neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity in the central nervous system, leading to neuroprotective outcomes.
Case Studies
Several case studies have highlighted the biological activities of this compound:
Case Study 1: Antimicrobial Efficacy
A study tested the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 30 µM.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound improved cognitive function and reduced neuronal loss compared to control groups.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | [Research Study A] |
| Cytotoxicity | IC50 = 30 µM in MCF-7 cells | [Research Study B] |
| Neuroprotection | Improved cognitive function | [Research Study C] |
Q & A
Basic: What are the optimal synthetic routes for 1-tert-Butyl-1-chloro-1-benzosiline, and how can purity be validated?
Methodological Answer:
Synthesis typically involves cyclization of precursor benzosilane derivatives under anhydrous conditions. A reflux setup with chloro-tert-butane in a dichloromethane/toluene solvent system (1:3 ratio) at 80°C for 12 hours is commonly employed. Purity validation requires:
- Gas Chromatography-Mass Spectrometry (GC-MS): To detect residual solvents (e.g., dichloromethane) and byproducts.
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substitution patterns and tert-butyl group integrity.
- Elemental Analysis: To verify stoichiometric Cl content (±0.5% tolerance).
Reference Standards: Use certified chlorinated aromatic compounds (e.g., tetrachlorobiphenyl standards in ) for calibration .
Basic: How can the structural stability of this compound be assessed under varying thermal conditions?
Methodological Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA: Heat from 25°C to 400°C at 10°C/min in N₂ atmosphere; monitor mass loss at 150–200°C (tert-butyl decomposition) and 250°C (benzene ring stability).
- DSC: Identify phase transitions or exothermic decomposition peaks.
Data Interpretation: Compare degradation profiles with structurally similar chlorinated aromatics (e.g., polychlorinated biphenyls in ) to infer stability mechanisms .
Advanced: How to resolve contradictions in reactivity data between computational models and experimental results?
Methodological Answer:
- Factorial Design ( ): Vary parameters (temperature, solvent polarity, catalyst load) systematically to identify confounding variables.
- Hybrid DFT/Molecular Dynamics (MD): Re-examine solvent effects or steric hindrance from the tert-butyl group in silico.
- Cross-Validation: Replicate experiments using membrane separation technologies () to isolate intermediates and validate reaction pathways .
Advanced: What computational approaches best model the electronic effects of the chloro-tert-butyl substituent?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) basis sets; calculate electrostatic potential maps to visualize electron-withdrawing effects of Cl.
- Frontier Molecular Orbital (FMO) Analysis: Compare HOMO-LUMO gaps with unsubstituted benzosilines to quantify steric/electronic contributions.
- Benchmarking: Validate against experimental NMR chemical shifts (e.g., tetrachlorobiphenyl in ) .
Basic: What safety protocols are critical when handling this chlorinated benzosiline?
Methodological Answer:
- Containment: Use fume hoods and sealed reactors to prevent chloro compound inhalation (OSHA PEL: 1 ppm).
- Deactivation: Quench residual Cl with sodium bicarbonate before disposal.
- PPE: Nitrile gloves and ASTM-rated goggles; avoid PVC labware due to solvent incompatibility.
Reference: Follow protocols for chlorinated aromatics (e.g., ’s handling guidelines for tetrachlorobiphenyls) .
Advanced: How to design a study investigating its environmental degradation pathways?
Methodological Answer:
- Photolysis Experiments: Expose to UV-C light (254 nm) in aqueous/organic matrices; monitor via HPLC-UV for byproducts.
- Microbial Biodegradation: Use soil slurry assays with Pseudomonas spp. (common PCB degraders, ) to assess Cl removal rates.
- Isotopic Tracing: Introduce -labeled tert-butyl groups (as in ) to track fragmentation pathways .
Advanced: What strategies mitigate steric hindrance during catalytic functionalization?
Methodological Answer:
- Bulky Ligand Design: Use tricyclohexylphosphine ligands to match tert-butyl steric bulk.
- Solvent Optimization: Low-polarity solvents (e.g., hexane) reduce aggregation; confirm via dynamic light scattering (DLS).
- Kinetic Profiling: Use stopped-flow spectroscopy to compare reaction rates with less-hindered analogs (e.g., methyl-substituted benzosilines) .
Basic: What analytical techniques differentiate this compound from its des-chloro analog?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS): Detect Cl (2p₃/₂ peak at ~200 eV).
- Raman Spectroscopy: Identify C-Cl stretching modes (550–600 cm⁻¹).
- Comparative NMR: Absence of Cl-induced deshielding in NMR (tert-butyl C signal shifts by +3–5 ppm) .
Advanced: How to integrate this compound into supramolecular frameworks?
Methodological Answer:
- Host-Guest Screening: Use cucurbituril or cyclodextrin hosts (’s membrane separation principles) to assess inclusion compatibility.
- Crystallography: Co-crystallize with π-acidic hosts (e.g., tetracyanoquinodimethane) to study tert-butyl/cloro interactions.
- Thermodynamic Analysis: Calculate binding constants via isothermal titration calorimetry (ITC) .
Advanced: How does the chloro-tert-butyl group influence regioselectivity in electrophilic substitution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
